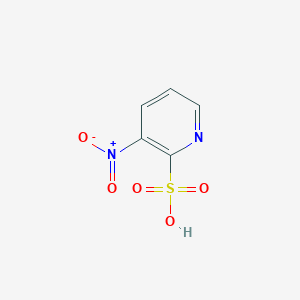

3-nitropyridine-2-sulfonic Acid

Description

Contextualization within Heterocyclic Chemistry and Pyridine (B92270) Sulfonic Acids

Heterocyclic compounds, which feature a ring structure containing at least one atom other than carbon, form the backbone of many pharmaceuticals, agrochemicals, and materials. nbinno.com Pyridine, a six-membered heterocyclic aromatic ring with one nitrogen atom, and its derivatives are particularly noteworthy for their stability and diverse reactivity. researchgate.net The introduction of functional groups, such as a sulfonic acid (-SO3H) group, to the pyridine ring creates pyridine sulfonic acids, a class of compounds with applications ranging from electroplating to intermediates in the synthesis of pharmaceuticals and dyes. google.com

The chemistry of pyridine allows for various substitution reactions, although the pyridine ring is generally less reactive than benzene (B151609) towards electrophilic substitution. researchgate.net The presence of both a nitro group (-NO2) and a sulfonic acid group on the pyridine ring, as seen in 3-nitropyridine-2-sulfonic acid, creates a unique electronic environment that influences its chemical behavior. matrix-fine-chemicals.com The nitro group is strongly electron-withdrawing, which can activate the pyridine ring towards certain types of reactions, while the sulfonic acid group can influence solubility and act as a directing group in further chemical transformations.

The synthesis of pyridine sulfonic acids can be challenging. For instance, the sulfonation of pyridine itself requires high temperatures and long reaction times to produce pyridine-3-sulfonic acid. google.com Alternative methods often involve multi-step syntheses starting from substituted pyridines. google.comgoogle.com

Significance of this compound in Advanced Organic Synthesis Research

The true significance of this compound lies in its utility as a versatile intermediate in advanced organic synthesis. Research has shown that related compounds, such as 5-nitropyridine-2-sulfonic acid, can be derived from 3-nitropyridine (B142982) in a two-step reaction and subsequently used to synthesize a series of 2-substituted-5-nitropyridines. researchgate.net This highlights the potential of nitropyridine sulfonic acids as building blocks for creating a library of substituted pyridine derivatives, which are valuable scaffolds in drug discovery and materials science.

For example, the reaction of 3-nitropyridine with sulfite (B76179) ions has been demonstrated as a pathway to 2,5-disubstituted pyridines. rsc.org This type of reaction underscores the ability of the nitro and sulfonic acid groups to facilitate the introduction of other functional groups onto the pyridine ring. Specifically, the reaction of 3-nitropyridine with an aqueous solution of sodium sulfite yields the disodium (B8443419) salt of 5-(N-sulfohydroxyamino)pyridine-2-sulfonic acid, which can be converted to 5-hydroxyaminopyridine-2-sulfonic acid. rsc.org This transformation opens up avenues for further functionalization at both the 2- and 5-positions of the pyridine ring.

The presence of the nitro group in nitropyridines is crucial for their reactivity. It can direct incoming nucleophiles to specific positions on the ring, a principle utilized in vicarious nucleophilic substitution (VNS) and oxidative substitution methods to introduce amino and alkyl groups with high regioselectivity. researchgate.net While direct research on the VNS reactions of this compound is not extensively detailed, the established reactivity of similar nitropyridines suggests its potential as a substrate for such transformations.

The synthesis of this compound itself is a topic of interest. A common route involves the nitration of pyridine derivatives followed by sulfonation. The efficient synthesis of this key intermediate is critical for its broader application in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 54247-50-6 |

| Molecular Formula | C5H4N2O5S |

| Molecular Weight | 204.16 g/mol |

| IUPAC Name | This compound |

Data sourced from multiple chemical databases. matrix-fine-chemicals.comchemicalbook.comchemicalbook.com

Table 2: Related Pyridine Compounds and their Synthetic Relevance

| Compound Name | Synthetic Application/Relevance |

| 3-Nitropyridine | Starting material for the synthesis of 5-nitropyridine-2-sulfonic acid. researchgate.net |

| 5-Nitropyridine-2-sulfonic acid | Intermediate for the synthesis of 2-substituted-5-nitropyridines. researchgate.net |

| Pyridine-3-sulfonic acid | Used in electroplating and as an intermediate for pharmaceuticals and dyes. google.com |

| 2-Amino-3-nitropyridine (B1266227) | Intermediate in the production of antitumor and antiviral drugs, as well as agrochemicals. nbinno.com |

Structure

3D Structure

Properties

IUPAC Name |

3-nitropyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O5S/c8-7(9)4-2-1-3-6-5(4)13(10,11)12/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBDCLMTYAGWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376463 | |

| Record name | 3-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54247-50-6 | |

| Record name | 3-nitropyridine-2-sulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms for 3 Nitropyridine 2 Sulfonic Acid

Established Synthetic Routes to 3-Nitropyridine-2-Sulfonic Acid

The creation of this compound is a multi-step process, primarily involving the introduction of a nitro group and a sulfonic acid group onto the pyridine (B92270) ring.

Nitration Processes of Pyridine and its Derivatives

The nitration of the pyridine ring is a key step. Due to the electron-deficient nature of the pyridine ring, direct nitration is challenging and often requires specific reagents and conditions.

A notable method for the nitration of pyridine involves the use of dinitrogen pentoxide (DNP). psu.edursc.orgrsc.org The reaction of pyridine with DNP, conducted in either liquid sulfur dioxide or an organic solvent, leads to the formation of the N-nitropyridinium ion. psu.edursc.orgrsc.org This intermediate is crucial for the subsequent introduction of the nitro group onto the pyridine ring. acs.org Studies have shown that the reaction of pyridine with DNP in nitromethane (B149229) or THF produces the N-nitropyridinium nitrate (B79036). psu.edu The formation of this ion has been confirmed through 1H NMR data, which aligns with data for N-nitropyridinium tetrafluoroborate. psu.edu

The reaction between pyridines and dinitrogen pentoxide in a sulfur dioxide solution generates N-nitropyridinium ion intermediates. acs.org These intermediates, upon treatment with water, can yield 3-nitropyridines in good yields. acs.org However, this method may have limitations regarding functional group tolerance and necessitates the use of SO2. acs.org

Following the formation of the N-nitropyridinium ion, the introduction of bisulfite ions (HSO3⁻) and sulfur dioxide (SO2) plays a pivotal role in the reaction pathway. psu.edursc.orgrsc.orgresearchgate.net When the N-nitropyridinium ion is treated with aqueous solutions of SO2 or sodium bisulfite (NaHSO3), several transient species are formed. psu.edursc.orgrsc.org These include N-nitro-1,4-dihydropyridine-4-sulfonic acid, N-nitro-1,2-dihydropyridine-2-sulfonic acid, and 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid. psu.edursc.orgrsc.org It has been suggested that the latter two compounds may exist as sulfite (B76179) esters rather than sulfonic acids. psu.edursc.orgrsc.org

The N-nitro-1,2-dihydropyridine-2-sulfonate intermediate undergoes a migration of the nitro group to the β-carbon. ntnu.no This is followed by the addition of another bisulfite ion to form a tetrahydro intermediate, from which 3-nitropyridine (B142982) is ultimately formed through the elimination of two bisulfite ions. ntnu.no The mechanism of this nitro group migration is believed to be a rsc.orgresearchgate.net sigmatropic shift. researchgate.netntnu.no This entire process highlights a complex interplay of reagents that steer the reaction towards the desired 3-nitro substituted pyridine.

Sulfonation Procedures to Introduce the Sulfonic Acid Moiety

The introduction of the sulfonic acid group is the subsequent critical step in the synthesis of the target molecule.

Aqueous bisulfite solutions are instrumental in the formation of the sulfonic acid group on the pyridine ring. The reaction of 3-nitropyridine with an aqueous solution of sodium sulfite can lead to the formation of 5-hydroxyaminopyridine-2-sulfonic acid. rsc.org

Chlorosulfonic acid (ClSO3H) is a versatile and widely used sulfonating agent. pageplace.denih.gov It is particularly effective for the direct chlorosulfonation of a variety of organic compounds. pageplace.de The reaction of chlorosulfonic acid with pyridine can be used to form sulfur trioxide-pyridine complexes, which are valuable sulfonating agents themselves. nih.govthieme-connect.com

Concentrated sulfuric acid is another key reagent in sulfonation reactions. pageplace.de The sulfonation of monosubstituted benzenes with electron-donating groups often proceeds under mild conditions with concentrated sulfuric acid. pageplace.de In the context of pyridine derivatives, a mixture of concentrated nitric acid and concentrated sulfuric acid can be employed for nitration, where sulfuric acid also acts as a solvent and a source for the active nitronium species. acs.orgprepchem.com The electrophile in the sulfonation of pyridine using fuming sulfuric acid is the sulfur trioxide (SO₃) molecule. pearson.com

Interactive Data Tables

Table 1: Reagents and Intermediates in the Nitration of Pyridine

| Reagent/Intermediate | Role in the Reaction | Reference |

| Dinitrogen Pentoxide (DNP) | Nitrating agent, reacts with pyridine to form the N-nitropyridinium ion. | psu.edursc.orgrsc.org |

| N-Nitropyridinium Ion | Key intermediate for the introduction of the nitro group. | psu.eduacs.org |

| Sulfur Dioxide (SO2) | Solvent and reactant, facilitates the formation of transient dihydropyridine (B1217469) sulfonic acids. | psu.edursc.orgrsc.orgacs.org |

| Bisulfite Ion (HSO3⁻) | Reacts with the N-nitropyridinium ion to form transient dihydropyridine sulfonic acids. | psu.edursc.orgrsc.orgresearchgate.net |

| N-nitro-1,4-dihydropyridine-4-sulfonic acid | Transient intermediate that reacts to form 3-nitropyridine. | psu.edursc.orgrsc.org |

| N-nitro-1,2-dihydropyridine-2-sulfonic acid | Transient intermediate that is transformed to a tetrahydro intermediate. | psu.edursc.orgrsc.orgntnu.no |

| 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid | Intermediate that reacts to form 3-nitropyridine. | psu.edursc.orgrsc.org |

Table 2: Reagents for Sulfonation

| Reagent | Application in Sulfonation | Reference |

| Aqueous Sodium Sulfite | Reacts with 3-nitropyridine to form a sulfonic acid derivative. | rsc.org |

| Chlorosulfonic Acid (ClSO3H) | A versatile sulfonating agent for organic compounds. | pageplace.denih.gov |

| Concentrated Sulfuric Acid (H2SO4) | Used as a solvent and reagent in sulfonation and nitration reactions. | acs.orgpageplace.deprepchem.com |

| Fuming Sulfuric Acid | Generates sulfur trioxide (SO₃) as the electrophile for sulfonation. | pearson.com |

Mechanistic Investigations of the Nitration-Sulfonation Sequence

The reaction mechanism for the formation of 3-nitropyridine from pyridine is not a typical electrophilic aromatic substitution. ntnu.no It proceeds through a series of transient intermediates and rearrangements. The process generally involves the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium species, which then reacts with a sulfur source, such as aqueous sulfur dioxide or sodium bisulfite. epa.gov

Identification and Characterization of Transient Dihydropyridine Intermediates

During the reaction of N-nitropyridinium nitrate with aqueous solutions of sulfur dioxide or sodium bisulfite, several transient dihydropyridine intermediates are formed. epa.gov These intermediates are crucial for understanding the subsequent formation of the final product.

Key identified intermediates include:

N-nitro-1,4-dihydropyridine-4-sulfonic acid: This intermediate is formed and subsequently reacts in a first-order reaction to yield 3-nitropyridine. epa.gov

N-nitro-1,2-dihydropyridine-2-sulfonic acid: This species is also formed and is rapidly converted to another intermediate, 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid. epa.gov It has been noted that these may exist as sulfite esters instead of sulfonic acids. epa.gov

The characterization of these transient species has been essential in piecing together the reaction pathway. The general structure of 1,4-dihydropyridines involves a six-membered ring containing a nitrogen atom, saturated at the 1 and 4 positions, and they are known for a wide range of biological activities. sphinxsai.combiointerfaceresearch.comrsc.org

Table 1: Identified Transient Intermediates

| Intermediate Name | Role in Reaction Pathway |

|---|---|

| N-nitro-1,4-dihydropyridine-4-sulfonic acid | Reacts via a first-order reaction to form 3-nitropyridine. epa.gov |

| N-nitro-1,2-dihydropyridine-2-sulfonic acid | Rapidly transforms into a tetrahydro intermediate. epa.gov |

Elucidation of theepa.govbenchchem.com-Sigmatropic Migration of the Nitro Group

A critical step in the formation of 3-nitropyridine is the migration of the nitro group from the nitrogen atom of the pyridine ring to the C-3 position. Mechanistic studies have explored whether this occurs via a concerted pericyclic reaction, specifically a sigmatropic shift, or through a solvent-caged ionic or radical mechanism. ntnu.noepa.gov A sigmatropic reaction involves the intramolecular shift of a sigma bond. wikipedia.org

Evidence from the nitration of dimethylpyridines supports the mechanism of a epa.govpearson.com-sigmatropic shift for the migration of the nitro group. ntnu.no This type of rearrangement is a pericyclic reaction where a substituent moves across a π-system. wikipedia.org While thermal epa.gov hydride shifts are generally forbidden due to geometric constraints, photochemical epa.gov shifts can proceed suprafacially. stereoelectronics.orglibretexts.org In the context of the pyridine nitration, the migration of the nitro group from the N-nitro-1,2-dihydropyridine-2-sulfonate intermediate is proposed to occur via a epa.govpearson.com sigmatropic shift to the β-carbon, leading to the formation of 3-nitropyridine after the loss of bisulfite ions. ntnu.no

Kinetic and Thermodynamic Studies of Reaction Pathways and Intermediate Transformations

Kinetic and thermodynamic studies provide quantitative insights into the reaction rates and energy changes associated with the formation of this compound and its intermediates.

The reaction of the N-nitro-1,4-dihydropyridine-4-sulfonic acid intermediate to form 3-nitropyridine follows first-order kinetics. epa.gov The activation parameters for this step have been determined as:

ΔH‡ = 32(1) kcal mol⁻¹

ΔS‡ = 31(4) cal K⁻¹ mol⁻¹

The transformation of the 1,2,3,6-tetrahydro-3-nitropyridine-2,6-disulfonic acid intermediate is a first-order, pH-dependent reaction. epa.gov The observed rate constant is given by the equation: k_obs = 1.9(4) x 10⁻⁴ s⁻¹ + 3.5(2) x 10⁻²[H⁺] M⁻¹ s⁻¹ epa.gov

Advanced Synthetic Approaches and Optimization Strategies

To improve the efficiency, safety, and scalability of the synthesis of this compound, advanced synthetic methodologies are being explored.

Continuous Flow Technology in Synthesis Optimization

Continuous flow technology offers significant advantages over traditional batch processes, including enhanced reaction control, improved safety, better scalability, and consistent product quality. The use of continuous flow systems is particularly beneficial for reactions involving highly energetic or unstable intermediates, such as those in nitration reactions. researchgate.net

While specific applications to this compound are emerging, the successful continuous flow synthesis of related compounds like 4-nitropyridine (B72724) and other heterocyclic compounds demonstrates the potential of this technology. researchgate.netresearchgate.netgoogle.comuc.pt For example, a two-step continuous flow synthesis of 4-nitropyridine from pyridine N-oxide has been developed, achieving high yield and selectivity. researchgate.net

Table 2: Advantages of Continuous Flow Synthesis

| Feature | Benefit |

|---|---|

| Precise control of reaction parameters | Improved yield and purity |

| Small reactor volumes | Enhanced safety, especially for hazardous reactions |

| Efficient heat and mass transfer | Faster reaction times and better control |

Regioselectivity Control in Nitration and Sulfonation Reactions

Achieving high regioselectivity is a major challenge in the functionalization of pyridines due to the electron-deficient nature of the ring. nih.govquora.com Classical electrophilic aromatic substitution on pyridine typically requires harsh conditions and often results in low yields and poor regioselectivity, favoring the meta-position. nih.gov

Recent strategies to control regioselectivity include:

Temporary Dearomatization: This approach involves converting pyridine into an electron-rich dearomatized intermediate, which then undergoes selective functionalization followed by rearomatization. nih.gov This has been successfully applied in the meta-selective C–H sulfonation of pyridines. nih.gov

Electrochemical Methods: Electrochemical synthesis offers a milder alternative for functionalization and can provide excellent regiocontrol. nih.gov

Use of Directing Groups: While not always applicable, the introduction of directing groups can guide the incoming electrophile to a specific position on the pyridine ring.

Computational studies, such as those using molecular electron density theory, are also being employed to understand and predict the regioselectivity of electrophilic aromatic substitution reactions on pyridine derivatives. rsc.org These theoretical models can help in designing more selective synthetic routes. rsc.org

Reactivity and Transformational Pathways of 3 Nitropyridine 2 Sulfonic Acid

Nucleophilic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring in 3-nitropyridine-2-sulfonic acid is electron-deficient, a characteristic that is enhanced by the presence of the nitro group at the 3-position. This electron deficiency facilitates nucleophilic attack on the ring.

Vicarious Nucleophilic Substitution (VNS) is a key reaction for the functionalization of electrophilic aromatic and heteroaromatic compounds, such as nitropyridines. acs.orgorganic-chemistry.org This methodology allows for the formal substitution of a hydrogen atom by a nucleophile. The mechanism involves the addition of a carbanion, which bears a leaving group at the nucleophilic center, to the electron-deficient ring. organic-chemistry.org This is followed by a base-induced β-elimination of the leaving group to restore aromaticity. nih.gov

In the context of nitropyridines, the nitro group strongly activates the ring for VNS reactions. For 3-nitropyridine (B142982) systems, nucleophilic attack typically occurs at the position para to the nitro group (the 6-position). rsc.orgscispace.com This high regioselectivity makes VNS a valuable tool for the synthesis of specifically substituted nitropyridines.

A range of nucleophiles can be employed in VNS reactions with nitropyridines. These include sulfonyl-stabilized carbanions for alkylation and amination reagents like hydroxylamine (B1172632) and 4-amino-1,2,4-triazole (B31798) for the introduction of amino groups. acs.orgnih.govrsc.org For instance, various 3-nitropyridine compounds have been successfully aminated at the 6-position using hydroxylamine or 4-amino-1,2,4-triazole, with yields ranging from moderate to good. rsc.org Similarly, the alkylation of electrophilic 3-nitropyridines with alkyl phenyl sulfones and neopentyl alkanesulfonates proceeds efficiently to yield alkylated products. nih.gov

Table 1: Examples of Vicarious Nucleophilic Substitution Reactions on 3-Nitropyridine Derivatives

| Reactant | Nucleophile | Product | Yield (%) |

|---|---|---|---|

| 3-Nitropyridine | Hydroxylamine | 2-Amino-5-nitropyridine (B18323) | Moderate-Good rsc.org |

| 3-Nitropyridine | 4-Amino-1,2,4-triazole | 2-Amino-5-nitropyridine | Moderate-Good rsc.org |

| 3-Nitropyridine | Alkyl Phenyl Sulfones | 6-Alkyl-3-nitropyridine | Not Specified nih.gov |

| 3-Nitropyridine | Neopentyl Alkanesulfonates | 6-Alkyl-3-nitropyridine | Not Specified nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The sulfonic acid group, particularly when positioned ortho or para to a nitro group on a pyridine ring, can act as a good leaving group in nucleophilic aromatic substitution reactions. In the analogue, 5-nitropyridine-2-sulfonic acid, the sulfonate group is activated by both the ring nitrogen and the para-nitro group, facilitating its displacement by various nucleophiles. rsc.org This provides a versatile route to a range of 2,5-disubstituted pyridines. researchgate.netrsc.org

The potassium salt of 5-nitropyridine-2-sulfonic acid readily undergoes substitution with alkoxides to produce the corresponding 2-alkoxy-5-nitropyridines in high yields. rsc.org For example, reactions with methoxide, ethoxide, and isopropoxide have been reported to give the desired products with excellent yields. researchgate.netrsc.org Interestingly, the reaction with tert-butanol (B103910) leads to the formation of 2-hydroxy-5-nitropyridine (B147068) and 2-methylpropene. rsc.org

Table 2: Reactions of 5-Nitropyridine-2-Sulfonic Acid with Oxygen-Based Nucleophiles

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Methoxide | 2-Methoxy-5-nitropyridine | 95 researchgate.netrsc.org |

| Ethoxide | 2-Ethoxy-5-nitropyridine | 97 researchgate.netrsc.org |

| Isopropoxide | 2-Isopropoxy-5-nitropyridine | 65 researchgate.netrsc.org |

| tert-Butanol | 2-Hydroxy-5-nitropyridine | Not Specified rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

The substitution of the sulfonate group in 5-nitropyridine-2-sulfonic acid with nitrogen-based nucleophiles provides an efficient route to 2-amino-5-nitropyridine derivatives. rsc.orgrsc.org These reactions are typically carried out by stirring the potassium salt of the sulfonic acid with the appropriate amine in water at room temperature. rsc.org High yields have been achieved with ammonia (B1221849) and various primary and secondary amines. researchgate.netrsc.org However, reactions with less nucleophilic amines like anilines were not observed to proceed. rsc.org

Table 3: Reactions of 5-Nitropyridine-2-Sulfonic Acid with Nitrogen-Based Nucleophiles

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Ammonia | 2-Amino-5-nitropyridine | 92 researchgate.netrsc.org |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 researchgate.netrsc.org |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 researchgate.netrsc.org |

| Ethylamine | 2-Ethylamino-5-nitropyridine | 32 rsc.orgrsc.org |

| Benzylamine | 2-Benzylamino-5-nitropyridine | 77 researchgate.netrsc.org |

| (R)-1-Phenylethylamine | 2-(R-1-Phenylethylamino)-5-nitropyridine | 71 researchgate.netrsc.org |

This table is interactive and can be sorted by clicking on the column headers.

The sulfonic acid group in 5-nitropyridine-2-sulfonic acid can also be displaced by halide ions. A notable example is the synthesis of 2-chloro-5-nitropyridine, which can be obtained in high yield from the corresponding sulfonic acid. researchgate.netrsc.org This transformation is a key step in the synthesis of many other 2,5-disubstituted pyridines. rsc.org

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. matanginicollege.ac.in This makes the positions ortho (2- and 6-) and para (4-) to the nitrogen atom susceptible to nucleophilic attack. matanginicollege.ac.instackexchange.com The stability of the resulting anionic intermediate, a Meisenheimer-like complex, is a crucial factor in these reactions. stackexchange.com When the attack occurs at the 2- or 4-positions, the negative charge can be delocalized onto the electronegative nitrogen atom, which is a stabilizing factor. stackexchange.com

In this compound, the presence of the strongly electron-withdrawing nitro group at the 3-position further activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the nitro group, namely the 2-, 4-, and 6-positions. For a nucleophilic attack to occur directly on the pyridine ring of this compound, it would likely target these activated positions, provided that a leaving group is not already present at that position.

In many cases, to increase the electrophilicity of the pyridine ring and facilitate nucleophilic attack, the pyridine nitrogen is activated, for example, by N-acylation or N-oxidation. matanginicollege.ac.inmdpi.comresearchgate.net This creates a pyridinium (B92312) salt, which is much more reactive towards nucleophiles. researchgate.net

Substitution of the Sulfonic Acid Group in this compound Analogues

Transformation of the Nitro Group

The nitro group is a versatile functional group that can undergo several key transformations, primarily reduction to an amino group.

Reduction Reactions to Amino-Substituted Pyridine Sulfonic Acids (e.g., 3-aminopyridine-2-sulfonic acid)

The reduction of the nitro group on the pyridine ring to form an amino group is a fundamental transformation, yielding compounds like 3-aminopyridine-2-sulfonic acid. This conversion can be achieved through various methods, including classical chemical reductions and modern electrochemical techniques.

Historically, the reduction of nitropyridines has been accomplished using reagents like zinc and hydrochloric acid. orgsyn.org More contemporary and chemoselective methods have been developed to improve yield and selectivity. Electrochemical reduction, for instance, offers a powerful alternative. Protocols using inert graphite (B72142) felt electrodes can selectively reduce nitroarenes to various products, including anilines, by controlling the cell voltage and solvent. rsc.org This method avoids harsh chemical reagents and can often be scaled up effectively. rsc.org Another approach involves catalytic hydrogenation, where hydrogen gas is used with a catalyst such as palladium on carbon (Pd/C). chemicalbook.com

The choice of reducing agent can also lead to different products. For example, the reduction of nitro compounds with zinc and ammonium (B1175870) chloride solution can yield N-aryl-substituted azanols (hydroxylamines). libretexts.org The reaction of 3-nitropyridine with an aqueous solution of sodium sulfite (B76179) results in 5-hydroxyaminopyridine-2-sulfonic acid, demonstrating a simultaneous reduction and rearrangement. researchgate.netrsc.org

Table 1: Selected Methods for the Reduction of Nitropyridines

| Method | Reagents/Conditions | Product(s) | Reference(s) |

| Chemical Reduction | Zinc and Hydrochloric Acid | 3-Aminopyridine | orgsyn.org |

| Electrochemical Reduction | Graphite felt electrodes, ammonia | Aromatic amines, azo/azoxy compounds | rsc.org |

| Catalytic Hydrogenation | H₂, 10% Pd/C, NaHCO₃, Methanol | 3-Aminopyridine | chemicalbook.com |

| Sulfite Reduction | Aqueous Sodium Sulfite | 5-Hydroxyaminopyridine-2-sulfonic acid | researchgate.netrsc.org |

| Low Valent Titanium | TiCl₄/SnCl₂ | 4-Aminopyridine (from 4-nitropyridine (B72724) N-oxide) | researchgate.net |

Oxidation Reactions to Nitroso Derivatives

The transformation of a nitro group (-NO₂) into a nitroso group (-NO) is an oxidative process. However, this is not a common reaction, as the nitro group is already in a high oxidation state. Typically, the reverse transformation, the oxidation of amines or hydroxylamines to nitroso compounds and subsequently to nitro compounds, is more frequently observed in organic synthesis. libretexts.orgmdpi.com

Aromatic nitroso compounds are often generated as intermediates during the reduction of nitro compounds or the oxidation of amines. at.ua For example, the oxidation of N-arylazanols (hydroxylamines) under controlled conditions can yield nitroso compounds. libretexts.org Similarly, some catalytic oxidations of anilines to nitroarenes proceed through a nitroso intermediate. mdpi.com The direct oxidation of an aromatic nitro compound to a nitroso derivative is less common, though the oxidation of nitrosoarenes to nitroarenes by reagents like nitrogen dioxide has been studied kinetically. rsc.org

Rearrangement and Cycloaddition Chemistry

The pyridine ring, activated by the nitro and sulfo groups, can participate in unique rearrangement and cycloaddition reactions.

Intramolecular Rearrangements of Nitro- and Sulfo-Containing Pyridines

Intramolecular rearrangements in nitro- and sulfo-containing pyridines are notable, particularly during their synthesis. One significant mechanism is the at.uarsc.org sigmatropic shift of a nitro group. This rearrangement occurs during the nitration of pyridine with dinitrogen pentoxide, which initially forms an N-nitropyridinium ion. researchgate.net When this intermediate is treated with sulfur dioxide or bisulfite, the nitro group migrates from the nitrogen atom (position 1) to the C-3 position of the pyridine ring to yield 3-nitropyridine. researchgate.netntnu.no This pathway is not a direct electrophilic aromatic substitution but a concerted, intramolecular process. researchgate.netyoutube.com

This rearrangement is a key step in the two-step synthesis of 5-nitropyridine-2-sulfonic acid from 3-nitropyridine. researchgate.net The reaction of 3-nitropyridine with sulfite ions also involves a rearrangement to yield 5-hydroxyaminopyridine-2-sulfonic acid. researchgate.netrsc.org

Cycloaddition Reactions Involving Nitropyridine Isocyanates

Nitropyridyl isocyanates are reactive intermediates that readily participate in cycloaddition reactions, particularly 1,3-dipolar cycloadditions. researchgate.netacs.org These reactions are valuable for constructing five-membered heterocyclic rings. nih.govmdpi.com

In these reactions, the nitropyridyl isocyanate acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrone. The mechanism of these cycloadditions can be influenced by the solvent. Computational studies have shown that the reaction may proceed through a concerted mechanism in nonpolar solvents, while a stepwise mechanism involving a zwitterionic intermediate is favored in polar solvents. researchgate.net The cycloaddition can lead to different regioisomers, such as 1,2,4-oxadiazolidin-5-ones. researchgate.net

Kinetic studies of the 1,3-dipolar cycloaddition between pyridine N-oxides and phenyl isocyanate indicate that the reaction has low sensitivity to the ionizing power of the solvent, which supports a mechanism with minimal charge separation between the ground and transition states. researchgate.net

Table 2: Cycloaddition Reactions of Pyridine-based Compounds

| Reaction Type | Reactants | Key Features | Product(s) | Reference(s) |

| 1,3-Dipolar Cycloaddition | Nitropyridyl Isocyanates + Nitrones | Mechanism is solvent-dependent (concerted vs. stepwise). | 1,2,4-Oxadiazolidin-5-ones | researchgate.net |

| 1,3-Dipolar Cycloaddition | Pyridine N-oxides + Phenyl Isocyanate | Low sensitivity to solvent ionizing power. | Oxadiazolidinone derivatives | researchgate.net |

| [3+2] Cycloaddition | Nitrile Oxides + Alkenes | Forms isoxazoline (B3343090) rings. | 2-Isoxazolines | nih.govmdpi.com |

Derivatives and Analogues in Advanced Chemical Research

Research on 5-Nitropyridine-2-Sulfonic Acid

5-Nitropyridine-2-sulfonic acid has emerged as a key intermediate in the synthesis of various disubstituted pyridines. Its reactivity and the specific positioning of its functional groups make it a valuable tool for chemists.

The preparation of 5-nitropyridine-2-sulfonic acid can be achieved through the oxidation of 5-hydroxyaminopyridine-2-sulfonic acid. This transformation is a critical step in functionalizing the pyridine (B92270) ring. The oxidation process introduces the nitro group at the 5-position, which significantly influences the electronic properties of the molecule and paves the way for subsequent chemical modifications.

5-Nitropyridine-2-sulfonic acid is a pivotal precursor for a variety of 2,5-disubstituted pyridine compounds. The presence of the sulfonic acid group at the 2-position and the nitro group at the 5-position allows for selective chemical transformations. For instance, the sulfonic acid group can be replaced by a halogen, such as chlorine, through treatment with reagents like phosphorus pentachloride or thionyl chloride. This yields intermediates like 2-chloro-5-nitropyridine, a highly versatile building block in its own right.

Furthermore, the nitro group at the 5-position can be readily reduced to an amino group, leading to the formation of 5-aminopyridine derivatives. The resulting 5-amino-2-substituted pyridines are valuable in the synthesis of pharmaceuticals and other advanced materials. The differential reactivity of the two functional groups allows for a stepwise and controlled construction of more elaborate molecular architectures.

One notable application is the synthesis of 5-amino-2-chloropyridine. This compound is synthesized from 2-chloro-5-nitropyridine, which is in turn derived from 5-nitropyridine-2-sulfonic acid. The subsequent reduction of the nitro group provides the desired 5-amino-2-chloropyridine. This multi-step synthesis highlights the strategic importance of 5-nitropyridine-2-sulfonic acid as a starting material.

The following table summarizes the key transformations of 5-Nitropyridine-2-Sulfonic Acid:

| Starting Material | Reagent(s) | Product |

|---|---|---|

| 5-Nitropyridine-2-sulfonic acid | PCl₅ or SOCl₂ | 2-Chloro-5-nitropyridine |

Investigation of Nitropyridine Isocyanates and their Reactivity

Nitropyridine isocyanates are another class of reactive intermediates derived from nitropyridine scaffolds. The isocyanate group is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and water. This reactivity makes them valuable for the synthesis of ureas, carbamates, and other nitrogen-containing heterocycles. The position of the nitro group on the pyridine ring influences the reactivity of the isocyanate functionality, allowing for fine-tuning of its chemical behavior. Research in this area explores the synthesis of various nitropyridine isocyanates and their subsequent reactions to create libraries of novel compounds for further investigation.

Exploration of Other Functionalized Nitropyridine-Sulfonic Acid Analogues

Beyond 5-nitropyridine-2-sulfonic acid, researchers are actively exploring other functionalized nitropyridine-sulfonic acid analogues. By varying the position of the nitro and sulfonic acid groups on the pyridine ring, as well as introducing other substituents, chemists can create a diverse array of building blocks with unique reactivity profiles. This exploration is driven by the desire to access novel chemical space and develop new synthetic methodologies. The insights gained from studying these analogues contribute to a deeper understanding of the structure-reactivity relationships within the nitropyridine class of compounds.

Applications of 3 Nitropyridine 2 Sulfonic Acid in Specialized Organic Synthesis

Precursors for Complex Heterocyclic Systems

3-Nitropyridine-2-sulfonic acid serves as a versatile precursor in the synthesis of complex heterocyclic systems due to the reactivity conferred by the nitro and sulfonic acid groups on the pyridine (B92270) ring. These functional groups allow for a variety of chemical transformations, making it a valuable building block for more intricate molecular architectures.

Synthesis of Fused Heterocycles (e.g., Imidazopyridines, Azaindoles)

The strategic placement of the nitro and sulfonic acid groups in this compound facilitates the construction of fused heterocyclic systems. For instance, the reduction of the nitro group to an amino group provides a key intermediate, 3-aminopyridine-2-sulfonic acid. This derivative can then undergo cyclization reactions with appropriate reagents to form fused heterocycles.

While direct examples of using this compound for imidazopyridine and azaindole synthesis are not extensively detailed in the provided search results, the general principle of using substituted pyridines as precursors for such fused systems is well-established. ias.ac.inrsc.org For example, the synthesis of 2-substituted 6-azaindoles has been achieved from 3-amino-4-picoline. nih.gov The functional groups on this compound offer potential pathways for analogous cyclizations. The amino group derived from the nitro group can act as a nucleophile to form a new ring, leading to structures like imidazopyridines or azaindoles, which are significant in medicinal chemistry. ias.ac.in

Building Blocks for Polyfunctional Pyridine Derivatives

The reactivity of this compound allows for the introduction of various functional groups, transforming it into a scaffold for polyfunctional pyridine derivatives. The nitro group can be reduced to an amine, which can then be further modified. The sulfonic acid group can also participate in reactions or be replaced.

The reaction of 3-nitropyridine (B142982) with sodium sulfite (B76179) leads to the formation of 5-hydroxyaminopyridine-2-sulfonic acid, demonstrating a pathway to disubstituted pyridines. rsc.org This highlights the potential to introduce different functionalities at various positions on the pyridine ring, starting from a nitropyridine derivative. Such polyfunctional pyridines are crucial intermediates in the synthesis of a wide range of organic molecules. ias.ac.in

Role in the Synthesis of Biologically Relevant Organic Molecules (as intermediates)

This compound and its derivatives are valuable intermediates in the synthesis of organic molecules with significant biological activities. nbinno.comresearchgate.net

Development of Pharmacologically Active Scaffolds

The pyridine ring is a common motif in many pharmaceuticals, and its derivatives often exhibit a broad spectrum of pharmacological activities. nih.gov Nitropyridine derivatives, including those related to this compound, are precursors to various bioactive molecules. nih.gov For instance, 2-amino-3-nitropyridine (B1266227), a closely related compound, is a key intermediate in synthesizing antihypertensive agents. nbinno.com

The general strategy involves using the nitropyridine core to build more complex molecules. The nitro group can be a handle for further functionalization, often through reduction to an amino group, which can then be acylated, alkylated, or used in cyclization reactions to create diverse chemical scaffolds. nih.gov These scaffolds are then screened for various biological activities, including antimicrobial and anticancer properties.

Intermediates in Agrochemical and Industrial Chemical Production

Pyridine-based compounds are integral to the agrochemical industry, serving as fungicides, insecticides, and herbicides. researchgate.netnih.gov Nitropyridine derivatives act as precursors in the synthesis of these agrochemicals. For example, 2-amino-3-nitropyridine is a precursor for certain herbicides. nbinno.com The synthetic versatility of these intermediates allows for the creation of a wide range of molecules that can be optimized for specific agricultural applications.

In industrial chemistry, pyridine-3-sulfonic acid, a related compound, is used in electroplating and as an intermediate for dyes and pharmaceuticals. google.com While specific large-scale industrial applications of this compound are not detailed, its role as a building block for complex organic molecules suggests its utility in the production of various industrial chemicals.

Utilization in Coordination Chemistry and Advanced Materials Science

The presence of nitrogen and oxygen atoms in this compound and its derivatives makes them potential ligands for coordination with metal ions. The pyridine nitrogen and the oxygen atoms of the sulfonic acid and nitro groups can act as coordination sites. This ability to form complexes with metal ions opens up possibilities for their use in coordination chemistry, potentially in catalysis or the development of novel materials.

Fused heterocyclic systems derived from pyridine are important in material sciences, for example, in the design of organic semiconductors. ias.ac.in The rigid, planar structures of these fused systems can facilitate desirable electronic and optical properties. While the direct application of this compound in advanced materials is not extensively documented in the provided results, its role as a precursor to fused heterocycles suggests its potential contribution to this field.

Ligands for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The properties of MOFs are highly dependent on the nature of the organic linkers. Ligands containing pyridine functionalities are commonly used in the synthesis of MOFs due to the ability of the pyridine nitrogen to coordinate with a wide range of metal ions. uol.de

Furthermore, sulfonic acids and their corresponding sulfonates are being explored as alternatives to carboxylic acids for the construction of MOFs. uol.deresearchgate.net Sulfonate groups offer high thermal stability and acidity, which can be advantageous for creating robust frameworks with potential catalytic applications. uol.dealfa-chemistry.com

This compound, with its combination of a pyridine nitrogen donor site and a sulfonate coordinating group, presents the characteristics of a bifunctional linker for the synthesis of novel MOFs. The presence of the nitro group could further influence the electronic properties and porosity of the resulting framework, potentially enhancing selectivity in gas adsorption or catalytic activity. alfa-chemistry.com

Design and Synthesis of Functionalized Sulfonic Acid Linkers for Material Applications

Sulfonic acid-functionalized materials are of significant interest for their use as solid acid catalysts. mdpi.com The incorporation of sulfonic acid groups into inorganic materials like silica (B1680970) creates efficient and reusable catalysts for various organic reactions such as esterification and condensation. mdpi.com

The synthesis of functionalized sulfonic acid linkers for incorporation into materials is an active area of research. researchgate.net Pyridine and pyrimidine-functionalized sulfonic acids have been synthesized as hybrid linkers for coordination polymers. uol.deresearchgate.net These linkers combine the coordinating ability of the nitrogen heterocycle with the properties of the sulfonic acid group. uol.de

This compound can be considered a precursor for more complex functionalized linkers. The sulfonic acid group provides a point of attachment or a functional site, while the nitro group could be chemically modified, for example, by reduction to an amine. This would yield an amino-pyridine sulfonic acid, a versatile building block for further derivatization, allowing for the tuning of the electronic and steric properties of the final material.

Computational and Theoretical Investigations of 3 Nitropyridine 2 Sulfonic Acid

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

A fundamental understanding of a molecule begins with the computational analysis of its structure and electronic landscape. However, for 3-nitropyridine-2-sulfonic acid, there is a noticeable absence of published data in this area.

Molecular Orbital Theory Applications (e.g., HOMO-LUMO Analysis)

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity, including its electron-donating and -accepting capabilities. The HOMO-LUMO energy gap is a key indicator of chemical stability. For many related nitropyridine compounds, these values have been calculated and are considered essential. For instance, studies on molecules like 2-amino-3-nitropyridine (B1266227) have utilized such analyses to understand charge transfer within the molecule. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the current body of scientific literature.

Density Functional Theory (DFT) Studies on Reactivity and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules. DFT calculations can provide insights into various descriptors of reactivity, such as chemical hardness and softness, which are related to the HOMO-LUMO gap. While DFT has been extensively applied to a wide range of pyridine (B92270) derivatives to study their stability and reaction mechanisms, there are no specific published DFT studies that focus on this compound. Such a study would be invaluable for predicting its stability and how it might behave in different chemical environments.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an essential tool for elucidating complex reaction mechanisms at a molecular level. This includes identifying intermediate structures, transition states, and the energy landscapes of reactions.

Transition State Analysis and Reaction Energy Profiles

The study of reaction mechanisms often involves the location of transition states and the calculation of reaction energy profiles, which map the energy of a system as it proceeds from reactants to products. This type of analysis can, for example, shed light on the feasibility of a proposed reaction pathway. While the synthesis of compounds from 3-nitropyridine (B142982) has been documented, suggesting its utility as a starting material, the computational analysis of the transition states and energy barriers for these reactions is not present in the literature.

Solvent Effects on Reaction Dynamics and Selectivity

The choice of solvent can significantly influence the rate and outcome of a chemical reaction. Computational models can simulate these solvent effects, providing insights that are crucial for optimizing reaction conditions. For other nitropyridine derivatives, the influence of solvents on reaction selectivity has been a subject of computational investigation. However, for this compound, there is a lack of published research on how different solvents might affect its reaction dynamics and selectivity.

Advanced Computational Techniques

Beyond basic structural and reactivity analysis, a suite of advanced computational techniques can provide a more nuanced understanding of a molecule's electronic properties. These methods include Atoms in Molecules (AIM), Electron Localization Function (ELF), Localized Orbital Locator (LOL), Molecular Electrostatic Potential (MEP), and Nonlinear Optical (NLO) properties.

For related pyridine compounds, these advanced methods have been applied to great effect. For example, MEP analysis is frequently used to identify the electrophilic and nucleophilic sites on a molecule, which is crucial for understanding intermolecular interactions. Similarly, NLO properties have been calculated for other nitropyridine derivatives to assess their potential in materials science. Unfortunately, a comprehensive computational investigation employing these advanced techniques on this compound has not yet been reported.

The computational and theoretical landscape for this compound remains largely uncharted territory. While experimental data points to its existence and utility, a deep, molecular-level understanding that can only be provided by computational studies is absent from the public domain. The application of established computational methods such as DFT, HOMO-LUMO analysis, transition state analysis, and the study of solvent effects would be highly beneficial. Furthermore, advanced techniques like MEP and NLO analysis could uncover novel properties and potential applications. The lack of such data represents a clear opportunity for the computational chemistry community to contribute to a more complete understanding of this pyridine derivative.

Molecular Docking and Non-Covalent Interaction Analysis for Synthetic Design

Computational chemistry has emerged as a powerful tool in the design and development of new chemical entities. Among the various techniques, molecular docking and the analysis of non-covalent interactions (NCIs) are pivotal for predicting the binding affinity and interaction patterns of a ligand with a biological target, thereby guiding synthetic efforts towards more potent and selective molecules. While specific molecular docking and comprehensive non-covalent interaction analyses for this compound are not extensively detailed in the currently available literature, the principles of these methods provide a framework for its potential applications in rational drug design.

Molecular docking simulations are employed to predict the preferred orientation of a molecule when bound to a target protein. This computational method is instrumental in understanding the binding modes and affinities, which are crucial for the synthetic design of new therapeutic agents. For a compound like this compound, docking studies would be invaluable in identifying potential biological targets and in optimizing its structure to enhance binding interactions.

Non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking, are fundamental to the stability of a ligand-receptor complex. The analysis of these interactions provides deep insights into the nature of the binding and can guide the modification of a lead compound to improve its efficacy. The sulfonic acid and nitro groups of this compound, for instance, are capable of forming various non-covalent interactions that could be critical for its biological activity.

Although specific data tables from molecular docking and NCI analyses of this compound are not available, the following tables illustrate the type of data that such studies would typically generate. These examples are based on docking studies of other pyridine-containing compounds and serve to demonstrate the utility of these computational methods.

Example Data from Molecular Docking Studies

The following table showcases typical results from a molecular docking simulation, including the binding affinity and the specific amino acid residues involved in the interaction.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |

| Ligand A | Kinase B | -8.5 | Lys78, Glu95, Asp184 | Hydrogen Bond, Electrostatic |

| Ligand C | Protease D | -9.2 | His41, Cys145, Met165 | Hydrogen Bond, Hydrophobic |

| Ligand E | Receptor F | -7.9 | Tyr120, Phe250, Trp310 | π-π Stacking, van der Waals |

This table is illustrative and does not represent actual data for this compound.

Example Data from Non-Covalent Interaction Analysis

This table provides an example of the kind of information that can be obtained from an NCI analysis, detailing the types and distances of non-covalent bonds formed between a ligand and its target.

| Interaction Pair (Ligand-Residue) | Interaction Type | Distance (Å) |

| O(Sulfonyl)-NH(Lys78) | Hydrogen Bond | 2.8 |

| Pyridine Ring-Phe250 Ring | π-π Stacking | 3.5 |

| Nitro Group-Pocket Residues | van der Waals | 3.9 |

This table is illustrative and does not represent actual data for this compound.

The application of these computational strategies to this compound would be a logical step in exploring its potential as a scaffold for the design of novel bioactive compounds. The insights gained from such studies would be instrumental in guiding its synthetic modification to optimize interactions with specific biological targets.

Analytical Methodologies in the Research of 3 Nitropyridine 2 Sulfonic Acid and Its Derivatives

Spectroscopic Techniques for Structural Characterization and Purity Assessment

Spectroscopy is an indispensable tool in the analysis of nitropyridine compounds, providing detailed information about their atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary method for the structural confirmation of 3-nitropyridine-2-sulfonic acid and its derivatives. researchgate.net Techniques such as 1H NMR are utilized to characterize the relative amounts of reactants and products in nitration reactions of pyridines. researchgate.net The analysis of chemical shifts, signal multiplicity, and coupling constants of the protons on the pyridine (B92270) ring allows for the unambiguous assignment of the substitution pattern.

In the synthesis of complex derivatives, NMR is crucial for confirming the final structure. For instance, the structures of intermediates like N,N'-di-(2-nitro-3-pyridyl)-urea, formed during the synthesis of other aminopyridines, have been verified by comparing their NMR spectra with the expected structures. google.com Furthermore, advanced 2D NMR techniques, such as 1H-1H NOESY, can reveal interactions between spatially close protons, providing definitive evidence for the geometry of substituents, as demonstrated in studies of related 2-(arylvinyl)-3-nitropyridines. nih.gov

NMR is also a powerful tool for assessing the purity of a sample and identifying byproducts. During the functionalization of 2-R-3-nitropyridines, 1H NMR spectra of the crude reaction products can be used to determine the ratio of different isomers formed, such as the 5-substituted versus the 6-substituted products. nih.gov

Table 1: Example ¹H NMR Data for Related Pyridine Compounds

| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |

| 3-Nitropyridine (B142982) chemicalbook.com | Not Specified | 9.53 (d, J=2.5 Hz, 1H), 8.85 (dd, J=4.7, 1.5 Hz, 1H), 8.52 (ddd, J=8.3, 2.5, 1.5 Hz, 1H), 7.66 (dd, J=8.3, 4.7 Hz, 1H) |

| Pyridine-3-sulfonic acid sodium salt chemicalbook.com | D₂O | 9.0 (s, 1H), 8.7 (d, 1H), 8.3 (d, 1H), 7.6 (t, 1H) |

This table presents illustrative data for structurally related compounds to demonstrate the application of NMR spectroscopy.

X-ray diffraction and crystallography provide unequivocal proof of the molecular structure of crystalline solids by mapping the electron density to determine the precise spatial arrangement of atoms. This technique is particularly valuable for verifying the structures of novel or complex derivatives of this compound.

The structures of products resulting from reactions involving 3-nitropyridine, such as 5-hydroxyaminopyridine-2-sulfonic acid, have been definitively verified using X-ray analysis. rsc.org Similarly, in the preparation of nitropyridines, the structure of key intermediates and products, including derivatives like 5-nitropyridine-2-sulfonic acid, has been confirmed by X-ray crystallography. researchgate.net

For newly synthesized compounds, single-crystal X-ray diffraction is the gold standard for structural determination. researchgate.net This method was used to confirm the structures of various functionalized 3-nitropyridine derivatives. nih.gov The analysis yields detailed information, including the crystal system, space group, bond lengths, and bond angles, which collectively provide a complete three-dimensional model of the molecule. nih.gov

Table 2: Example Crystallographic Data for a Related Pyridine Derivative

| Parameter | Value (for compound 3 in the cited study nih.gov) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

This table provides an example of the type of data obtained from X-ray crystallography studies, as reported for a related heterocyclic compound.

Chromatographic Techniques for Separation and Analysis in Synthetic Processes

Chromatographic methods are essential for separating components of a mixture, allowing for the purification of products and the quantitative analysis of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonic acids and their derivatives in pharmaceutical and chemical synthesis. americanpharmaceuticalreview.com It is widely used to monitor the progress of reactions, assess the purity of the final product, and isolate impurities for further characterization.

Specific HPLC methods have been developed for pyridine sulfonic acids and their precursors. For example, 3-pyridinesulfonic acid can be effectively analyzed using a reverse-phase (RP) HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com Such methods are often scalable and can be adapted for preparative separations to isolate products or impurities. sielc.com

In the analysis of reactive intermediates like pyridine-3-sulfonyl chloride, a derivative of the core structure, detailed HPLC methods have been established. A patent for detecting this compound specifies using an octadecylsilane (B103800) (C18) column with a mobile phase of a buffered tetrabutylammonium (B224687) hydroxide (B78521) solution and acetonitrile, with detection at 230 nm. patsnap.com This level of detail highlights the precision of HPLC in controlling and analyzing synthetic processes involving these compounds.

Table 3: Example HPLC Conditions for Analysis of Related Pyridine Derivatives

| Parameter | Method for Pyridine-3-sulfonyl chloride patsnap.com | Method for 3-Pyridinesulfonic acid sielc.com |

| Chromatographic Column | ACOSMOSIL C18-MS-II (4.6 x 250 mm, 5 µm) | Newcrom R1 |

| Mobile Phase | A: 0.2% tetrabutylammonium hydroxide phosphate (B84403) buffer (pH 4.5)B: AcetonitrileRatio A:B = 62:38 | Acetonitrile (MeCN) and water with phosphoric acid |

| Flow Rate | 1.0 mL/min | Not specified |

| Column Temperature | 30 °C | Not specified |

| Detection Wavelength | 230 nm | Not specified |

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Pathways for 3-Nitropyridine-2-Sulfonic Acid

The development of efficient and sustainable methods for synthesizing polysubstituted pyridines is a cornerstone of modern organic chemistry. nih.gov While classical nitration and sulfonation of pyridine (B92270) are often challenging due to the ring's electron-deficient nature, which requires harsh reaction conditions, modern strategies offer promising avenues for future research. quora.comacs.org

Future work should focus on moving beyond traditional high-temperature sulfonation with fuming sulfuric acid or nitration with aggressive mixed acids. pearson.comresearchgate.net A key area for exploration is the development of regioselective C-H functionalization techniques. For instance, electrochemical methods have recently been demonstrated for the meta-sulfonylation of pyridines, offering a redox-neutral approach with high regiocontrol that could be adapted. nih.gov Similarly, innovative dearomatization-rearomatization strategies, which temporarily convert the pyridine into a more reactive electron-rich intermediate, could provide a mild and highly regioselective route to meta-nitration. acs.org

Investigating alternative sulfonating and nitrating agents is another critical direction. Reagents like sulfur trioxide (SO₃) complexes (e.g., pyridine-SO₃) or dinitrogen pentoxide (N₂O₅) could offer milder reaction conditions and improved selectivity. researchgate.netresearchgate.net The reaction of pyridine with N₂O₅, followed by treatment with sodium bisulfite, has been shown to produce 3-nitropyridine (B142982) through a mechanism involving a tandfonline.comresearchgate.net sigmatropic shift, bypassing a direct electrophilic aromatic substitution. ntnu.nontnu.no Exploring the direct sulfonation of 3-nitropyridine or the nitration of pyridine-2-sulfonic acid using these modern reagents could lead to more efficient and sustainable pathways.

Exploration of Undiscovered Reactivity Patterns and Derivatization Opportunities

The true value of a chemical building block lies in its reactivity and the diversity of derivatives it can generate. The this compound scaffold is particularly promising due to the interplay between the electron-withdrawing nitro group and the sulfonic acid group, which can act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

A significant future research direction involves leveraging the sulfonic acid moiety as a leaving group. In the closely related isomer, 5-nitropyridine-2-sulfonic acid, the sulfonate group is activated by both the ring nitrogen and the para-nitro group, allowing it to be readily displaced by various nucleophiles under relatively mild conditions. rsc.org This has been used to synthesize a range of 2,5-disubstituted pyridines, including alkoxy, amino, and chloro derivatives. rsc.orgsemanticscholar.org Future studies should systematically investigate the analogous reactivity of this compound. The ortho relationship between the nitro and sulfonic acid groups may lead to unique reactivity, neighboring group participation, or steric effects not observed in the 5-nitro isomer.

Exploration of reactions with a wide array of nucleophiles is warranted. This includes:

N-nucleophiles: Reactions with primary and secondary amines, hydrazines, and other nitrogen-based nucleophiles could generate libraries of novel aminopyridine derivatives.

O-nucleophiles: Displacement with alkoxides and phenoxides could yield valuable ether compounds.

S-nucleophiles: Reactions with thiolates would provide access to sulfur-containing pyridine scaffolds.

C-nucleophiles: Investigating reactions with carbanions, such as those stabilized by sulfonyl groups, could lead to C-C bond formation, a key transformation in building molecular complexity. acs.org

Furthermore, the reactivity of the nitro group itself should be explored. Selective reduction of the nitro group to an amine would provide access to 3-aminopyridine-2-sulfonic acid, a versatile bifunctional molecule for further derivatization, for example, in the synthesis of fused heterocyclic systems or as a ligand in coordination chemistry.

Integration of Green Chemistry Principles in Synthetic Methodologies

The integration of green chemistry principles is no longer optional but essential for the future of chemical manufacturing. Future synthetic routes to this compound and its derivatives must prioritize sustainability.

Key areas for green chemistry integration include:

Alternative Solvents: Moving away from hazardous organic solvents like dichloromethane towards greener alternatives such as water, methanol/water mixtures, or ionic liquids. ntnu.no The use of liquid SO₂ as a recyclable solvent for sulfonation reactions with SO₃ represents a highly atom-efficient process with minimal waste. researchgate.net

Catalysis: Developing catalytic methods for nitration and sulfonation can reduce the need for stoichiometric, corrosive reagents like fuming sulfuric acid. Heterogeneous catalysts, for instance, can simplify product purification and allow for catalyst recycling.

Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product is a fundamental goal. Methods like C-H activation are inherently more atom-economical than classical routes that require pre-functionalized substrates.

A life-cycle assessment of any newly developed synthetic pathway will be crucial to quantify its environmental impact and ensure it represents a genuinely "greener" alternative.

Advanced Computational Predictions for Rational Design of Functional Materials and Molecules

Computational chemistry provides a powerful toolkit for accelerating materials discovery by predicting molecular properties and guiding experimental efforts. researchgate.net For this compound and its derivatives, density functional theory (DFT) and other computational methods can offer profound insights.

Future computational studies should focus on:

Predicting Reactivity and Regioselectivity: DFT calculations can be used to model reaction mechanisms, determine activation energies for different pathways, and predict the site selectivity of nucleophilic or electrophilic attack. semanticscholar.org This can help prioritize experimental conditions and predict the feasibility of proposed derivatization reactions.

Characterizing Electronic Properties: Calculations of properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP) surfaces, and charge distributions can elucidate the electronic nature of the molecule. researchgate.netresearchgate.net This information is vital for designing molecules with specific electronic or optical properties.

Simulating Spectroscopic Data: Theoretical calculations of IR, Raman, and NMR spectra can aid in the structural characterization of newly synthesized compounds by comparing simulated data with experimental results. researchgate.netresearchgate.net

Designing Functional Molecules: By understanding the structure-property relationships, computational models can be used to rationally design novel derivatives of this compound for specific applications, such as pharmaceuticals, agrochemicals, or energetic materials. tandfonline.comnih.gov For example, molecular docking studies can predict the binding affinity of derivatives to biological targets, guiding the synthesis of potential drug candidates. nih.gov

Synergistic Approaches Combining Synthetic and Computational Research for Targeted Applications

The most rapid and impactful advances will be achieved through a close integration of synthetic and computational research. acs.org This synergistic approach allows for a feedback loop where theoretical predictions guide experimental design, and experimental results are used to refine and validate computational models. nih.govresearcher.lifenih.gov

An exemplary workflow for future projects would involve:

Computational Screening: Virtually designing a library of this compound derivatives and using DFT and molecular docking to predict their properties and potential activity for a specific application (e.g., as enzyme inhibitors). nih.govresearchgate.net

Targeted Synthesis: Synthesizing the most promising candidates identified through computational screening, using the sustainable and efficient methods discussed previously.

Experimental Validation: Characterizing the synthesized compounds and evaluating their performance in the targeted application.

Model Refinement: Using the experimental data to refine the initial computational models, leading to more accurate predictions for the next generation of molecules.

This integrated strategy minimizes the trial-and-error nature of traditional chemical research, saving time, resources, and reducing waste. It represents the future of rational molecular design, where theory and experiment work in concert to create novel molecules and materials with tailored functionalities.

Q & A

Basic: What are the standard synthesis protocols for 3-nitropyridine-2-sulfonic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves nitration and sulfonation of pyridine derivatives. A common approach is the direct sulfonation of nitropyridine precursors using chlorosulfonic acid under controlled temperatures (0–5°C). Optimization includes:

- Nitration Control: Monitoring reaction time and stoichiometry to avoid over-nitration, which may lead to byproducts.

- Sulfonation Efficiency: Adjusting solvent polarity (e.g., using H₂SO₄ or DCM) to enhance sulfonic group attachment .

- Purification: Column chromatography or recrystallization in ethanol/water mixtures to isolate the product.

Advanced: How can advanced spectroscopic and computational methods elucidate structure-property relationships in this compound?

Methodological Answer:

- Spectroscopy: Use ¹H/¹³C NMR to confirm substituent positions and FT-IR to identify sulfonic (-SO₃H) and nitro (-NO₂) groups.

- X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks influencing solubility .

- Computational Modeling: Apply density functional theory (DFT) to predict electronic properties (e.g., charge distribution) and correlate with experimental data (e.g., acidity, reactivity) .

Basic: What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC-MS: Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.

- Elemental Analysis: Verify C, H, N, S content to confirm stoichiometry.

- Thermogravimetric Analysis (TGA): Assess thermal stability and moisture content .

Advanced: What factors influence the thermal and chemical stability of this compound in aqueous and non-aqueous environments?

Methodological Answer:

- pH Effects: Stability decreases in alkaline conditions due to sulfonate group hydrolysis. Monitor via pH-stat titration .

- Solvent Interactions: In polar aprotic solvents (e.g., DMF), stability is higher than in protic solvents (e.g., H₂O) due to reduced proton exchange.

- Temperature: Conduct accelerated aging studies (40–80°C) with kinetic modeling to predict degradation pathways .

Basic: How can researchers validate the solubility profile of this compound across solvents?

Methodological Answer:

- Shake-Flask Method: Dissolve known masses in solvents (e.g., water, ethanol, DMSO) at 25°C, followed by UV-Vis quantification.

- Hansen Solubility Parameters (HSP): Correlate solubility with solvent polarity, hydrogen-bonding, and dispersion forces .

Advanced: How can contradictions in reported solubility and reactivity data for this compound be resolved?

Methodological Answer:

- Cross-Validation: Replicate experiments using standardized protocols (e.g., fixed temperature/purity criteria).

- Controlled Studies: Systematically vary parameters (e.g., ionic strength, counterion effects) to isolate confounding variables.

- Meta-Analysis: Compare datasets from diverse sources while accounting for methodological differences (e.g., calibration standards) .

Advanced: What emerging applications exist for this compound in advanced materials or catalysis?

Methodological Answer:

- Polymeric Membranes: Incorporate into sulfonated polymers for proton-exchange membranes (PEMs). Characterize ion conductivity via electrochemical impedance spectroscopy (EIS) .

- Catalysis: Use as a Brønsted acid catalyst in esterification. Assess turnover frequency (TOF) and compare with triflic acid benchmarks .

Basic: What safety and handling precautions are essential when working with this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Conduct reactions in fume hoods to avoid inhalation of acidic vapors.

- Neutralization: Treat waste with NaHCO₃ before disposal .

Advanced: How can this compound derivatives be evaluated for biological activity?

Methodological Answer:

- Enzyme Inhibition Assays: Test against target enzymes (e.g., cyclooxygenase) using fluorometric or colorimetric substrates.

- Molecular Docking: Screen derivatives against protein databases (PDB) to predict binding affinities.

- Cytotoxicity Profiling: Use MTT assays on cell lines (e.g., HEK293) to assess therapeutic windows .

Advanced: What strategies mitigate degradation of this compound in long-term storage?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.